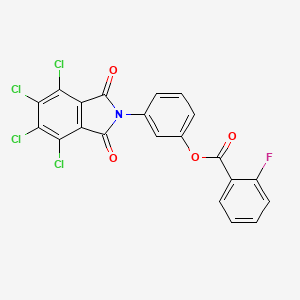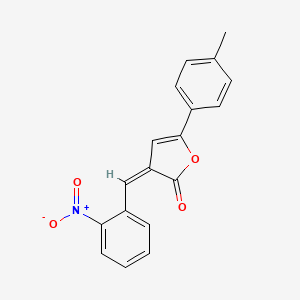![molecular formula C19H17N3O2S B5211218 8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline](/img/structure/B5211218.png)
8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}quinoline, commonly known as NPTQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. NPTQ has been found to exhibit significant biological activity, making it a promising candidate for drug development and other research applications.
Scientific Research Applications
NPTQ has been extensively studied for its potential applications in scientific research. One of the most promising applications of NPTQ is in the development of new drugs. NPTQ has been found to exhibit significant biological activity, including anti-inflammatory, anti-cancer, and anti-microbial activity. Additionally, NPTQ has been shown to inhibit the growth of several types of cancer cells, making it a potential candidate for cancer therapy.
Mechanism of Action
The mechanism of action of NPTQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. NPTQ has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, NPTQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
NPTQ has been found to exhibit significant biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer activity, NPTQ has been shown to have antioxidant properties, which may help to protect cells against oxidative stress. Additionally, NPTQ has been shown to modulate the immune response, which may have implications for the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
NPTQ has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, NPTQ has been extensively studied, and its biological activity has been well characterized. However, there are also limitations to the use of NPTQ in lab experiments. For example, the mechanism of action of NPTQ is not fully understood, which may make it difficult to design experiments that specifically target its activity. Additionally, the potential side effects of NPTQ are not well characterized, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on NPTQ. One area of focus is the development of new drugs based on the structure of NPTQ. Researchers are exploring the potential of NPTQ as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. Additionally, researchers are investigating the potential of NPTQ as a modulator of the immune response, which may have implications for the treatment of autoimmune diseases. Finally, researchers are exploring the mechanism of action of NPTQ in greater detail, which may lead to the development of more targeted therapies.
Synthesis Methods
The synthesis of NPTQ involves the reaction of 2-nitro-5-(1-pyrrolidinyl)phenyl thioether with 2-chloroquinoline in the presence of a palladium catalyst. This reaction results in the formation of NPTQ, which can be purified using standard techniques such as column chromatography. The synthesis of NPTQ has been optimized to increase yield and purity, making it a readily available compound for scientific research.
properties
IUPAC Name |
8-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-22(24)16-9-8-15(21-11-1-2-12-21)13-18(16)25-17-7-3-5-14-6-4-10-20-19(14)17/h3-10,13H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJBIXAGVQTLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5211140.png)
![1-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B5211148.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone hydrobromide](/img/structure/B5211156.png)

![1-[4-(mesityloxy)butyl]pyrrolidine](/img/structure/B5211166.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-1,4-diazepane](/img/structure/B5211175.png)


![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}propanamide](/img/structure/B5211202.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5211211.png)

![N-butyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5211237.png)
amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5211258.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5211265.png)